molecular formula C19H20Br2N6O2 B11542816 N',N''-(1E,2E)-propane-1,2-diylidenebis{2-[(3-bromophenyl)amino]acetohydrazide} (non-preferred name)

N',N''-(1E,2E)-propane-1,2-diylidenebis{2-[(3-bromophenyl)amino]acetohydrazide} (non-preferred name)

Cat. No.: B11542816
M. Wt: 524.2 g/mol
InChI Key: QWHGIZRXBZFZOJ-LDMSFWHESA-N
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Description

2-[(3-BROMOPHENYL)AMINO]-N’-[(1E,2E)-1-(N’-{2-[(3-BROMOPHENYL)AMINO]ACETAMIDO}IMINO)PROPAN-2-YLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of bromophenyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-BROMOPHENYL)AMINO]-N’-[(1E,2E)-1-(N’-{2-[(3-BROMOPHENYL)AMINO]ACETAMIDO}IMINO)PROPAN-2-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the condensation of 3-bromobenzaldehyde with 2-(piperidin-1-yl)ethanamine under reflux conditions in absolute ethanol . The reaction is monitored using FT-IR spectroscopy to ensure the formation of the desired Schiff base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[(3-BROMOPHENYL)AMINO]-N’-[(1E,2E)-1-(N’-{2-[(3-BROMOPHENYL)AMINO]ACETAMIDO}IMINO)PROPAN-2-YLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for treating microbial infections and cancer.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-BROMOPHENYL)AMINO]-N’-[(1E,2E)-1-(N’-{2-[(3-BROMOPHENYL)AMINO]ACETAMIDO}IMINO)PROPAN-2-YLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit the activity of specific enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-BROMOPHENYL)AMINO]-N’-[(1E,2E)-1-(N’-{2-[(3-BROMOPHENYL)AMINO]ACETAMIDO}IMINO)PROPAN-2-YLIDENE]ACETOHYDRAZIDE is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions

Properties

Molecular Formula

C19H20Br2N6O2

Molecular Weight

524.2 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(E)-[(2E)-2-[[2-(3-bromoanilino)acetyl]hydrazinylidene]propylidene]amino]acetamide

InChI

InChI=1S/C19H20Br2N6O2/c1-13(25-27-19(29)12-23-17-7-3-5-15(21)9-17)10-24-26-18(28)11-22-16-6-2-4-14(20)8-16/h2-10,22-23H,11-12H2,1H3,(H,26,28)(H,27,29)/b24-10+,25-13+

InChI Key

QWHGIZRXBZFZOJ-LDMSFWHESA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC(=CC=C1)Br)/C=N/NC(=O)CNC2=CC(=CC=C2)Br

Canonical SMILES

CC(=NNC(=O)CNC1=CC(=CC=C1)Br)C=NNC(=O)CNC2=CC(=CC=C2)Br

Origin of Product

United States

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